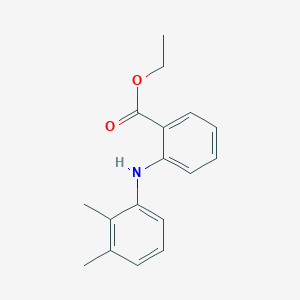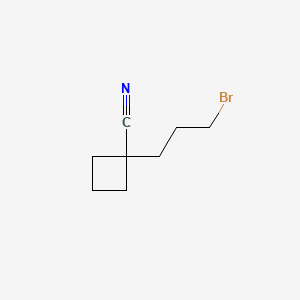
sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate is a fluorinated surfactant known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. This compound is part of a broader class of perfluorinated compounds, which are widely used in various industrial applications due to their exceptional performance characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate typically involves the fluorination of a suitable hydrocarbon precursor followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination. The sulfonation step is usually carried out using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination and sulfonation processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of the fluorinating and sulfonating agents. The final product is purified through distillation or crystallization to achieve the desired purity levels required for industrial applications.
化学反応の分析
Types of Reactions
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.
科学的研究の応用
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a stabilizer for colloidal dispersions.
Biology: Employed in the preparation of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Industry: Utilized in the production of water-repellent coatings, lubricants, and fire-fighting foams.
作用機序
The mechanism of action of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate involves its ability to reduce surface tension and stabilize emulsions. The sulfonate group interacts with water molecules, while the fluorinated tail provides hydrophobicity, allowing the compound to form micelles and other structures that can encapsulate and transport hydrophobic substances. This dual functionality makes it effective in various applications, from industrial processes to biomedical research.
類似化合物との比較
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Compared to similar compounds, sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate offers enhanced thermal stability and chemical resistance due to its longer fluorinated chain and the presence of the sulfonate group. These properties make it particularly suitable for applications requiring extreme conditions, such as high-temperature industrial processes and advanced biomedical research.
特性
CAS番号 |
108026-35-3 |
|---|---|
分子式 |
C12H4F21NaO3S |
分子量 |
650.18 g/mol |
IUPAC名 |
sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate |
InChI |
InChI=1S/C12H5F21O3S.Na/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;/h1-2H2,(H,34,35,36);/q;+1/p-1 |
InChIキー |
RJOJXXCFXVMGLF-UHFFFAOYSA-M |
正規SMILES |
C(CS(=O)(=O)[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


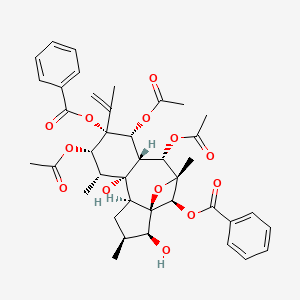

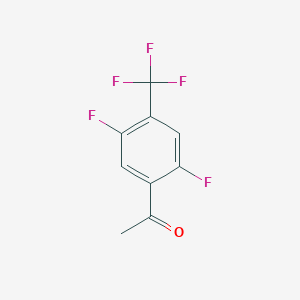
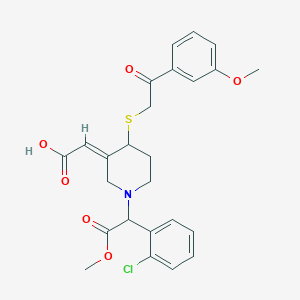
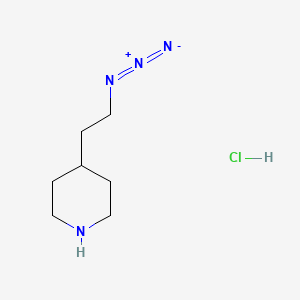

![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)

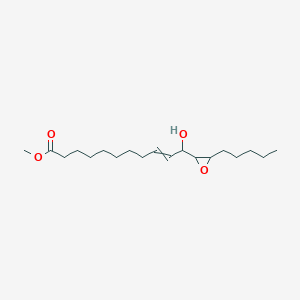
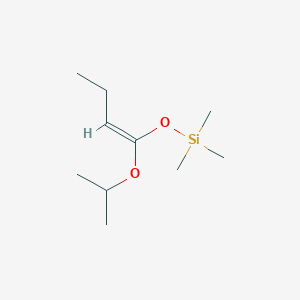
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
